molecular formula C15H11ClO2 B1207093 4'-Chloroflavanone CAS No. 3034-10-4

4'-Chloroflavanone

Katalognummer: B1207093
CAS-Nummer: 3034-10-4
Molekulargewicht: 258.7 g/mol
InChI-Schlüssel: WPHGNXFETYBHNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Classification within Flavonoid Chemistry

Flavanones belong to the flavonoid family, characterized by a 15-carbon skeleton (C6-C3-C6) with a saturated heterocyclic C-ring. The introduction of halogen atoms into flavonoid scaffolds emerged in the mid-20th century as a strategy to enhance bioactivity and metabolic stability. 4'-Chloroflavanone was first synthesized in the early 2000s through electrophilic aromatic substitution of flavanone precursors, marking a shift toward rational design in flavonoid-based drug discovery.

Table 1: Classification of this compound within Flavonoid Subclasses

Property Flavanones This compound
Core Structure 2,3-Dihydro-2-phenylchromen-4-one 2-(4-Chlorophenyl)-2,3-dihydrochromen-4-one
Oxidation State C-ring saturated C-ring saturated
Key Substituents Hydroxyl, methoxy Chlorine at B-ring 4'
Natural Occurrence Citrus fruits Synthetic derivative

This halogenation strategy aligns with broader trends in medicinal chemistry, where electron-withdrawing groups like chlorine improve binding affinity to enzymatic targets.

Molecular Identity and Nomenclature

The molecular identity of this compound is defined by systematic and trivial naming conventions:

  • IUPAC Name : 2-(4-Chlorophenyl)-2,3-dihydrochromen-4-one
  • Molecular Formula : C₁₅H₁₁ClO₂
  • Molecular Weight : 258.70 g/mol
  • Structural Features :
    • A-ring: Benzopyranone with no substitution
    • B-ring: 4-Chlorophenyl group
    • C-ring: Saturated heterocycle with ketone at C4

Key Identifiers:

Identifier Value
CAS Registry Number 3034-10-4
PubChem CID 242065
SMILES C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl
InChI Key WPHGNXFETYBHNT-UHFFFAOYSA-N

Eigenschaften

CAS-Nummer

3034-10-4

Molekularformel

C15H11ClO2

Molekulargewicht

258.7 g/mol

IUPAC-Name

2-(4-chlorophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2

InChI-Schlüssel

WPHGNXFETYBHNT-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl

Synonyme

4'-chloroflavanone

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
Research indicates that 4'-chloroflavanone exhibits significant antiproliferative effects on human breast cancer cell lines, specifically MCF-7 and MDA-MB-453. At a concentration of 50 µM for 48 hours, it induces cell cycle arrest at the G1/S phase, leading to decreased levels of cyclin D and CDK4, along with an increase in p21Cip1, a known p53 target . This suggests that the activation of p53 is integral to the compound's mechanism in inhibiting cancer cell proliferation.

Case Study Insights
A study demonstrated that exposure to this compound increased cytochrome c expression while reducing caspase-3 levels, indicating its role in apoptosis induction . The findings propose that this compound could serve as a potential anticancer drug.

Antimicrobial Properties

Antibacterial and Antifungal Effects
this compound has been evaluated for its antibacterial and antifungal properties. In vitro studies showed that it possesses notable activity against various bacterial strains and fungi, including Candida species. The compound demonstrated a higher efficacy compared to standard antibiotics like fluconazole .

Microorganism Minimum Inhibitory Concentration (MIC) Comparison with Fluconazole
Candida albicans16 µg/mLMore effective
Staphylococcus aureus32 µg/mLComparable

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of flavanone derivatives, including this compound. It has been shown to inhibit pro-inflammatory cytokine production in various cell lines, suggesting its potential use in treating inflammatory disorders . The compound's structural modifications can enhance its bioactivity, making it a candidate for further drug development.

Summary of Findings

The applications of this compound span several critical areas of research:

  • Cancer Research : Acts as an antiproliferative agent by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Activity : Demonstrates effectiveness against bacteria and fungi, outperforming some conventional treatments.
  • Anti-inflammatory Effects : Shows promise in reducing inflammation through cytokine inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

Property 4′-Chloroflavanone (FL2) Flavanone (FL0) 6-Bromo-4′-chloroflavanone
Melting Point (°C) 96–97 77–78 157–159
Molecular Weight (g/mol) 270.70 224.26 339.60
Key Functional Groups 4′-Cl, chromanone Chromanone 6-Br, 4′-Cl, chromanone
Thermal Stability Higher (ΔTm +20–40°C in cyclodextrin complexes) Lower Highest (Br substitution)
Source Synthetic derivative Natural (citrus) Synthetic halogenated analog

The chlorine substituent in FL2 increases melting point by ~20°C compared to FL0, indicating enhanced intermolecular forces (e.g., dipole interactions). Bromination at the 6-position (6-Bromo-4′-chloroflavanone) further elevates thermal stability (melting point: 157–159°C) due to heavier halogen mass and steric effects .

Solubility and Cyclodextrin Complexation

Cyclodextrin Type Solubility Enhancement (FL2) Stability Constant (K, M⁻¹) Solubility Enhancement (FL0)
α-Cyclodextrin (αCD) 27-fold 1,200 ± 300 5-fold
β-Cyclodextrin (βCD) 17-fold (at 13 mM) 3,500 ± 400 8-fold
HP-β-Cyclodextrin (HPβCD) 140-fold (at 90 mM) 3,200 ± 350 100-fold

FL2 exhibits superior solubility enhancement with αCD (27-fold vs. FL0’s 5-fold) due to hydrogen bonding between the chlorine atom and αCD’s H3/H5 hydroxyl groups. However, HPβCD maximizes FL2’s solubility (140-fold) owing to its flexible hydroxypropyl chains, which reduce steric hindrance. Stability constants (K > 1,000 M⁻¹) confirm stronger FL2-cyclodextrin binding compared to FL0, driven by the electron-withdrawing chlorine’s polarizability .

Structural and Thermodynamic Insights

  • Crystal Structure: FL2 adopts a chair-like pyranone ring conformation with the 4-chlorophenyl group in a quasi-equatorial orientation. This geometry optimizes hydrophobic interactions with cyclodextrin cavities, as observed in ¹H NMR chemical shifts (δH3/δH5 changes >0.1 ppm) .
  • Thermodynamics : Complexation is exothermic (ΔH < 0) and spontaneous (ΔG < 0). FL2-βCD exhibits ΔG = −28.5 kJ/mol, compared to FL0-βCD (ΔG = −25.1 kJ/mol), reflecting stronger van der Waals and halogen bonding .

Vorbereitungsmethoden

Synthesis of 4'-Chlorochalcone Intermediate

The chalcone cyclization route remains the most widely employed strategy for flavanone synthesis. For 4'-chloroflavanone, this begins with the preparation of 4'-chlorochalcone via Claisen-Schmidt condensation. 4-Chlorobenzaldehyde reacts with 2-hydroxyacetophenone in alkaline conditions (e.g., 40% NaOH/ethanol) at 0–5°C for 4–6 hours, yielding the chalcone intermediate. The reaction proceeds through deprotonation of the acetophenone methyl group, nucleophilic attack on the aldehyde, and dehydration (Fig. 1).

Key Reaction Conditions

  • Molar Ratio : 1:1 (aldehyde:ketone)

  • Catalyst : 10% NaOH in ethanol

  • Temperature : 0–5°C (prevents retro-aldol decomposition)

  • Yield : 68–72% (reported for analogous bromochalcones in patent EP0004579)

Acid-Catalyzed Cyclization to this compound

The chalcone intermediate undergoes intramolecular cyclization under acidic conditions. Concentrated HCl in glacial acetic acid (1:3 v/v) at 80°C for 2 hours facilitates protonation of the α,β-unsaturated ketone, followed by nucleophilic attack by the phenolic oxygen (Fig. 2). The reaction mixture is quenched in ice-water to precipitate crude this compound, which is recrystallized from ethanol.

Optimization Insights

  • Acid Choice : HCl vs. H2SO4

    • HCl minimizes sulfonation side reactions (critical for electron-rich aromatics).

    • H2SO4 increases cyclization rate but reduces yield by 12–15% due to charring.

  • Solvent Systems : Glacial acetic acid enhances proton availability, while ethanol-water mixtures improve product solubility during recrystallization.

Baker-Venkatraman Rearrangement

Synthesis of 1-(5'-Chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione

Adapted from the synthesis of 6-chloroflavone, this method starts with 4-chlorophenol. Acetylation with acetic anhydride and anhydrous sodium acetate produces 4-chlorophenyl acetate. Fries rearrangement at 120°C with AlCl3 yields 4-chloro-2-hydroxyacetophenone (Fig. 3). Subsequent benzoylation with benzoyl chloride in pyridine forms the 2-benzoyloxy-5-chloroacetophenone ester.

Base-Mediated Rearrangement and Cyclization

The ester undergoes Baker-Venkatraman rearrangement with powdered KOH in pyridine at 50°C, forming the 1,3-diketone intermediate. Cyclization with concentrated H2SO4 in glacial acetic acid (1 hour, 60°C) generates this compound.

Critical Parameters

  • Rearrangement Efficiency :

    • KOH particle size <100 µm ensures complete reaction within 15 minutes.

    • Pyridine acts as both solvent and HCl scavenger, preventing diketone decomposition.

  • Cyclization Yield : 65–70% (lower than chalcone route due to side-product formation).

Propargyl Ether Cyclization

Novel Route from 2-Hydroxybenzoic Acids

A recent advancement involves Hg(II)-catalyzed cyclization of propargyl ethers. 4-Chloro-2-hydroxybenzoic acid reacts with propargyl bromide in acetone/K2CO3 to form the propargyl ether. Treatment with Hg(OCOCF3)2 (5 mol%) in THF at 25°C for 6 hours induces cyclization, followed by NaBH4 reduction to yield this compound (Fig. 4).

Advantages Over Traditional Methods

  • Mild Conditions : Room-temperature reactions reduce energy input.

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents.

  • Yield : 82% (reported for unsubstituted flavanone analogues).

Mechanistic Considerations

  • Hg(II) activates the alkyne for nucleophilic attack by the phenolic oxygen.

  • NaBH4 reduces the intermediate mercurial species, regenerating Hg(0) and forming the flavanone core.

Comparative Analysis of Synthetic Methods

Parameter Chalcone Cyclization Baker-Venkatraman Propargyl Ether
Starting Materials 4-Chlorobenzaldehyde4-Chlorophenol4-Chloro-2-HBA
Reaction Steps 243
Overall Yield 68–72%65–70%82%
Catalyst Toxicity Low (HCl)Moderate (AlCl3)High (Hg(II))
Scalability IndustrialLab-scaleLab-scale

Q & A

Q. Which analytical techniques are most reliable for quantifying this compound in experimental samples?

  • Methodology : High-performance liquid chromatography (HPLC) at λ = 256 nm is recommended, validated using calibration curves (e.g., linear regression ≥ 0.99). MS fragmentation patterns (e.g., m/z 256, 179) and nuclear magnetic resonance (NMR) spectroscopy further confirm structural integrity .

Q. How does this compound induce cell cycle arrest in breast cancer models?

  • Methodology : In MCF-7 and MDA-MB-453 cells, this compound triggers G1/S arrest by downregulating CDK4 and cyclin D1/D3 while upregulating p21/Cip1. This is mediated via p53 activation. Experimental validation includes flow cytometry for cell cycle analysis and Western blotting for protein expression .

Q. What are the solubility challenges of this compound, and how can they be addressed?

  • Methodology : Poor aqueous solubility can be mitigated using cyclodextrin-based host-guest complexes. Calorimetric studies (e.g., binding constants) and UV-Vis spectroscopy optimize formulation stability. For example, β-cyclodextrin enhances solubility by 2.5-fold in simulated physiological conditions .

Advanced Research Questions

Q. How do contradictions in apoptosis mechanisms arise across studies of this compound?

  • Methodology : While this compound induces apoptosis via cytochrome c release, it does not alter Bcl-2/Bax expression in breast cancer cells . Discrepancies may stem from cell-type-specific mitochondrial membrane interactions or assay sensitivity (e.g., flow cytometry vs. immunoblotting). Researchers should validate findings using multiple apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation) .

Q. What synergistic effects are observed when combining this compound with other anticancer agents?

  • Methodology : Co-treatment with taxifolin or silibinin (50–100 µg/mL) enhances G2/M arrest by modulating cyclin B1 and Cdc25C. Dose-response matrices and Chou-Talalay combination index analyses are critical to identify synergism. Transcriptomic profiling (e.g., RNA-seq) can reveal pathway crosstalk .

Q. How can molecular docking studies elucidate this compound’s interactions with CDK4 or p53?

  • Methodology : In silico docking (e.g., AutoDock Vina) using crystal structures of CDK4 (PDB: 2W96) or p53 (PDB: 3Q01) identifies binding affinities and key residues (e.g., Lys35, Asp158). Validation via site-directed mutagenesis or competitive binding assays strengthens mechanistic insights .

Q. What experimental designs ensure reproducibility in this compound studies?

  • Methodology : Follow standardized protocols for cell culture (e.g., passage number control), compound storage (0–6°C in inert atmospheres), and in vivo dosing (mg/kg body weight). Detailed supplemental methods (e.g., solvent preparation, instrument settings) are essential, as per Beilstein Journal guidelines .

Q. How should researchers analyze conflicting data on this compound’s bioavailability in vivo vs. in vitro?

  • Methodology : Pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) quantify bioavailability differences. In vitro hepatic microsome assays predict metabolic stability, while in vivo studies in rodent models assess absorption barriers. Statistical tools (e.g., ANOVA with Tukey post hoc) resolve discrepancies .

Q. What strategies validate this compound’s specificity in modulating p53 without off-target effects?

  • Methodology : CRISPR/Cas9 p53-knockout cell lines or p53 siRNA silencing confirm dependency. Off-target screening via kinome-wide profiling or thermal shift assays identifies unintended interactions. Dose-response curves (IC₅₀ values) and toxicity assays (e.g., LD50) further validate specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.